N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine
Description
Structure
3D Structure
Properties
CAS No. |
920280-53-1 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine |
InChI |
InChI=1S/C15H29NO/c1-17-12-13-8-10-15(11-9-13)16-14-6-4-2-3-5-7-14/h13-16H,2-12H2,1H3 |
InChI Key |
CGUMKVDTMIIIGV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1CCC(CC1)NC2CCCCCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The initial step involves the preparation of a cyclohexyl intermediate, which is then functionalized with a methoxymethyl group.
Amination Reaction: The functionalized cyclohexyl intermediate undergoes an amination reaction with cycloheptanamine under controlled conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.
Catalysts and Solvents: Employing specific catalysts and solvents to optimize the reaction rate and purity of the product.
Purification Techniques: Implementing advanced purification techniques such as distillation and crystallization to obtain the desired compound with high purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The methoxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Synthetic Route Overview
- Formation of Cyclohexyl Intermediate : Preparation of the cyclohexyl structure.
- Amination Reaction : Functionalization with cycloheptanamine under controlled conditions.
- Purification : Techniques such as distillation and crystallization are employed to isolate the final product.
Chemistry
N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:
- Oxidation : Can yield ketones or aldehydes.
- Reduction : Modifies functional groups to produce alcohols or amines.
- Substitution Reactions : The methoxymethyl group can be replaced with other functional groups under specific conditions.
| Reaction Type | Major Products | Common Reagents |
|---|---|---|
| Oxidation | Ketones, Aldehydes | Potassium permanganate |
| Reduction | Alcohols, Amines | Sodium borohydride |
| Substitution | Various substituted products | Halogenating agents, Nucleophiles |
Biology
In biological research, this compound is studied for its potential interactions with various biological targets, particularly in the context of pain management and receptor modulation. Notably, it may interact with opioid receptors, including the orphanin FQ/nociceptin receptor (ORL-1), which is implicated in pain modulation .
Case Study: Pain Management Research
- Objective : Evaluate the efficacy of this compound as a partial agonist at ORL-1 receptors.
- Methodology : In vitro binding assays were conducted to measure affinity and activity at ORL-1 compared to traditional opioid receptors.
- Findings : Preliminary results indicated that this compound exhibits selective binding properties that could lead to reduced side effects compared to conventional opioids.
Medicine
The therapeutic potential of this compound is being explored for its role as a precursor in drug development. Its unique pharmacological profile suggests possible applications in treating chronic pain and other conditions modulated by opioid receptors.
Research Insights
- Ongoing studies aim to elucidate the mechanisms of action, focusing on receptor binding dynamics and downstream signaling pathways that may be influenced by this compound.
- The compound's ability to modulate receptor activity presents opportunities for developing new analgesics with improved safety profiles .
Mechanism of Action
The mechanism of action of N-[4-(methoxymethyl)cyclohexyl]cycloheptanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Pharmacological Activity
Key Analogues:
Molecular Weight: 299.45 g/mol. Comparison: The benzyloxy group introduces aromaticity, increasing lipophilicity compared to the methoxymethyl group. This may enhance blood-brain barrier penetration but could also elevate metabolic instability due to cytochrome P450-mediated oxidation .
N-[1-(4-Methoxyphenyl)ethyl]cycloheptanamine (C₁₆H₂₅NO): Substituent: 1-(4-methoxyphenyl)ethyl. Molecular Weight: 247.38 g/mol. However, the ethyl linker may reduce conformational flexibility compared to the cyclohexyl-methoxymethyl moiety .
Pharmacological Insights from Benzamide Analogues:
- N-[4-(tert-butyl)cyclohexyl]-substituted benzamides (e.g., Scheme 11f): Demonstrated potent anti-inflammatory activity but high ulcerogenic risk due to the bulky tert-butyl group .
- N-[4-(ethyl)cyclohexyl]-substituted benzamides (e.g., Scheme 12d): Moderate anti-inflammatory activity with slightly lower gastrointestinal irritation than tert-butyl analogues .
Ring Size and Functional Group Comparisons
Cyclohexanamine vs. Cycloheptanamine Core :
- 4,4'-Methylenebis(cyclohexylamine) (PACM) : A diamine with cyclohexyl rings (C₁₃H₂₆N₂). Its trans-trans isomer is industrially relevant but exhibits toxicity linked to primary amine reactivity .
- Target Compound : The cycloheptanamine core increases ring strain and conformational flexibility compared to PACM, which could influence receptor interaction dynamics.
Methoxmetamine (2-(3-methoxyphenyl)-2-(methylamino)cyclohexan-1-one): Features a cyclohexanone ring with a methoxyphenyl group. This difference may affect metabolic pathways (e.g., carbonyl reduction vs. amine oxidation) .
Physicochemical and Toxicological Properties
Data Table: Key Comparisons
*LogP values estimated using ChemDraw.
Toxicity Considerations:
- Primary Amines : PACM’s toxicity is attributed to its primary amine groups, which can form reactive intermediates. The target compound’s secondary amine may reduce this risk .
Biological Activity
N-[4-(Methoxymethyl)cyclohexyl]cycloheptanamine is a compound of interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in pharmacology, supported by data tables and relevant research findings.
Structural Characteristics
This compound is characterized by:
- A cycloheptane ring
- A methoxymethyl substituent on a cyclohexyl group
This configuration may influence its interaction with biological targets, potentially impacting its pharmacological profile.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the cycloheptane core.
- Introduction of the methoxymethyl group via alkylation methods.
- Purification and characterization through spectroscopic techniques.
Research indicates that this compound exhibits significant binding affinity for various receptors, which may include:
- Calcium Sensing Receptors (CaSR) : Modulators of calcium homeostasis, influencing numerous physiological processes including bone health and renal function .
- Opioid Receptors : Potential analgesic properties due to structural similarities with known opioid compounds .
Table 1: Biological Targets and Activities
| Biological Target | Activity | Reference |
|---|---|---|
| Calcium Sensing Receptor (CaSR) | Modulation of calcium homeostasis | |
| Opioid Receptors | Analgesic potential | |
| Neurotransmitter Release | Modulation effects observed |
Case Studies
Several studies have investigated the pharmacological effects of compounds related to this compound:
- Analgesic Properties : A study examining structurally similar compounds demonstrated their efficacy in pain management through opioid receptor interaction, suggesting a similar potential for this compound .
- Calcium Modulation : Research on cyclic hydrocarbon compounds has shown promising results in treating conditions related to calcium dysregulation, such as osteoporosis and chronic kidney disease, indicating therapeutic avenues for this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
